2-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a furan and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanamine and pyridin-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The furan and pyridine rings may play a role in binding to these targets, while the benzamide core could be involved in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
- Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
Uniqueness
2-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2 |
InChI Key |
XRCJBWZEBSXOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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